2-(4-Acetyl-3-nitrophenyl)acetonitrile
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Overview
Description
2-(4-Acetyl-3-nitrophenyl)acetonitrile is an organic compound with the molecular formula C10H8N2O3. It is characterized by the presence of an acetyl group, a nitro group, and a nitrile group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetyl-3-nitrophenyl)acetonitrile typically involves the nitration of benzene derivatives followed by acetylation and cyanation. One common method involves the reaction of 4-nitrobenzaldehyde with acetonitrile in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetyl-3-nitrophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group.
Alcohol Derivatives: Reduction of the acetyl group.
Substituted Nitriles: Nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Acetyl-3-nitrophenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-(4-Acetyl-3-nitrophenyl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl and nitrile groups also contribute to the compound’s reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the acetyl group.
4-Acetylphenylacetonitrile: Similar structure but lacks the nitro group.
2-(4-Methoxy-3-nitrophenyl)acetonitrile: Similar structure with a methoxy group instead of an acetyl group
Uniqueness
2-(4-Acetyl-3-nitrophenyl)acetonitrile is unique due to the combination of the acetyl, nitro, and nitrile groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H8N2O3 |
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Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(4-acetyl-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)9-3-2-8(4-5-11)6-10(9)12(14)15/h2-3,6H,4H2,1H3 |
InChI Key |
UQFQWXUPONSIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)CC#N)[N+](=O)[O-] |
Origin of Product |
United States |
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